molecular formula C11H12BrN3O B5720400 1-[2-(4-Bromo-2-methylphenoxy)ethyl]-1,2,4-triazole

1-[2-(4-Bromo-2-methylphenoxy)ethyl]-1,2,4-triazole

Cat. No.: B5720400
M. Wt: 282.14 g/mol
InChI Key: CEDFISFOTVGUFS-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-2-methylphenoxy)ethyl]-1,2,4-triazole is an organic compound that features a triazole ring substituted with a bromo-methylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromo-2-methylphenoxy)ethyl]-1,2,4-triazole typically involves the reaction of 4-bromo-2-methylphenol with ethylene oxide to form 2-(4-bromo-2-methylphenoxy)ethanol. This intermediate is then reacted with 1,2,4-triazole under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Bromo-2-methylphenoxy)ethyl]-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenoxyethyl group can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the phenoxyethyl group.

Scientific Research Applications

1-[2-(4-Bromo-2-methylphenoxy)ethyl]-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antifungal or antibacterial agent.

    Materials Science: The compound is studied for its use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-2-methylphenoxy)ethyl]-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

  • 1-[2-(4-Chloro-2-methylphenoxy)ethyl]-1,2,4-triazole
  • 1-[2-(4-Fluoro-2-methylphenoxy)ethyl]-1,2,4-triazole
  • 1-[2-(4-Iodo-2-methylphenoxy)ethyl]-1,2,4-triazole

Comparison: 1-[2-(4-Bromo-2-methylphenoxy)ethyl]-1,2,4-triazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different pharmacokinetic properties and binding affinities.

Properties

IUPAC Name

1-[2-(4-bromo-2-methylphenoxy)ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-9-6-10(12)2-3-11(9)16-5-4-15-8-13-7-14-15/h2-3,6-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDFISFOTVGUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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